

An In-depth Technical Guide to the Physical and Chemical Properties of Paraldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Paraldehyde

Cat. No.: B1678423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraldehyde ($C_6H_{12}O_3$), a cyclic trimer of acetaldehyde, is a colorless liquid with a characteristic aromatic odor.[1] Formally named 2,4,6-trimethyl-1,3,5-trioxane, it has historical and current applications as a sedative, hypnotic, and anticonvulsant agent.[1] Beyond its medical use, **paraldehyde** serves as a solvent for various organic compounds and an intermediate in chemical synthesis.[2][3][4] This guide provides a comprehensive overview of the core physical and chemical properties of **paraldehyde**, detailed experimental protocols for its synthesis and analysis, and a summary of its metabolic pathway, tailored for a scientific audience.

Physical and Chemical Properties

Paraldehyde is a colorless, transparent liquid with a distinctive aromatic, sometimes described as pleasant, odor and a disagreeable taste.[1][5] It is less dense than water and its vapors are heavier than air.[1]

Quantitative Physical and Chemical Data

The key physical and chemical properties of **paraldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ O ₃	[1]
Molecular Weight	132.16 g/mol	[1]
Melting Point	12 °C (54 °F; 285 K)	[1][6]
Boiling Point	124-125 °C (255-257 °F; 397-398 K)	[6]
Density	0.994 g/mL at 20 °C	[1][7]
Solubility in Water	125 g/L at 25 °C	
Solubility in Organic Solvents	Miscible with alcohol, ether, chloroform, and volatile oils.	[3][5]
Vapor Pressure	13 hPa at 20 °C	[6]
Vapor Density	4.5 (air = 1)	[1][8]
Refractive Index (n _{20/D})	1.4049	[1][9]
Flash Point	24 °C (75 °F) (closed cup)	[10]
Autoignition Temperature	235 °C (455 °F)	[8]
LogP (Octanol/Water Partition Coefficient)	0.67	[8]

Chemical Reactivity and Stability

Paraldehyde exhibits several key chemical behaviors:

- **Decomposition:** It decomposes on standing, especially when exposed to light and air, oxidizing to acetaldehyde and then acetic acid.[1][2] This is why preparations that are brownish or have a sharp, acidic odor should not be used.[1] It also decomposes upon heating, producing toxic fumes.[10]
- **Depolymerization:** When heated with a catalytic amount of acid, **paraldehyde** depolymerizes back to acetaldehyde.[6] This property allows it to be used as a stable, manageable source

of anhydrous acetaldehyde in chemical synthesis.[6]

- Incompatibilities: **Paraldehyde** is incompatible with strong oxidizing agents, mineral acids, and bases.[11][12] It also reacts with and attacks most plastics and rubber, necessitating the use of glass syringes and containers for handling and administration.[1][5]

Experimental Protocols

Synthesis of Paraldehyde from Acetaldehyde

Method 1: Sulfuric Acid Catalysis

This protocol describes the synthesis of **paraldehyde** via the acid-catalyzed trimerization of acetaldehyde.

Materials:

- Acetaldehyde (500 g)
- Concentrated sulfuric acid
- Sodium bicarbonate solution
- Anhydrous potassium carbonate
- Round bottom flask with mechanical stirrer and reflux condenser
- Distillation apparatus

Procedure:

- Place 500 g of acetaldehyde into a round bottom flask equipped with a mechanical stirrer and an efficient reflux condenser.
- Carefully add 1 drop of concentrated sulfuric acid per 2 mL of acetaldehyde to the flask while stirring. The polymerization is an exothermic reaction.
- Gentle warming can be applied to initiate the reaction if necessary.

- Once the reaction begins, the mixture will start to boil and reflux.
- After the initial reaction subsides, add a few more drops of concentrated sulfuric acid to ensure the polymerization goes to completion.
- Neutralize the reaction mixture by washing with water and then with a sodium bicarbonate solution.
- Dry the organic layer with anhydrous potassium carbonate.
- Purify the crude **paraldehyde** by fractional distillation. Collect the fraction boiling at 123-125 °C.

Method 2: Solid Acid Catalyst

An environmentally friendlier method utilizes a strong acidic cation exchange resin as a recyclable catalyst.

Materials:

- Acetaldehyde
- Strong acidic cation exchange resin (e.g., styrene-divinylbenzene copolymer with sulfonic acid groups)
- Reaction vessel with stirring and temperature control
- Filtration apparatus
- Distillation apparatus

Procedure:

- Combine acetaldehyde and the strong acidic cation exchange resin in a mass ratio of 1:0.1 to 1:1 in a reaction vessel.
- Stir and reflux the mixture at a temperature of 15-30 °C for 1-5 hours.

- Cool the reaction mixture to 5-15 °C and continue stirring for an additional 1-2 hours to promote the formation of **paraldehyde**.
- Filter the mixture to separate the solid resin catalyst from the liquid product. The resin can be recovered and reused.
- Distill the resulting liquid mixture to separate the unreacted acetaldehyde, yielding purified **paraldehyde**.

Purification of Paraldehyde

Crude **paraldehyde** from the synthesis reaction can be purified as follows:

Procedure:

- **Washing:** Transfer the crude **paraldehyde** to a separatory funnel. Wash sequentially with equal volumes of water and a dilute sodium bicarbonate solution to remove any acidic catalyst and unreacted acetaldehyde.
- **Drying:** Separate the organic layer and dry it over anhydrous potassium carbonate.
- **Fractional Distillation:** Filter off the drying agent and perform a fractional distillation of the dried liquid. Collect the pure **paraldehyde** fraction that distills at 123-125 °C.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a common method for the quantitative analysis of **paraldehyde** in various matrices, including biological samples.

Sample Preparation (for blood samples):

- In a sealed vial, add a known volume of the blood sample.
- Spike with an internal standard (e.g., acetone).
- Add concentrated hydrochloric acid to catalyze the depolymerization of **paraldehyde** to acetaldehyde.

- Heat the vial in a water bath (e.g., 96 °C for 5 minutes).
- Analyze an aliquot of the headspace gas.[\[13\]](#)

GC Conditions:

- Column: A variety of columns can be used. One example is a stainless steel column (3 m x 4 mm i.d.) packed with 10% Carbowax 20M and 2% KOH on 80/100 Chromosorb WAW.[\[13\]](#)
- Detector: Flame Ionization Detector (FID).
- Temperatures:
 - Injector: 150 °C
 - Column: 50 °C
 - Detector: 170 °C[\[6\]](#)
- Carrier Gas: Helium or Nitrogen.
- Quantification: Based on the peak area ratio of the analyte to the internal standard, compared against a calibration curve.

Spectral Data

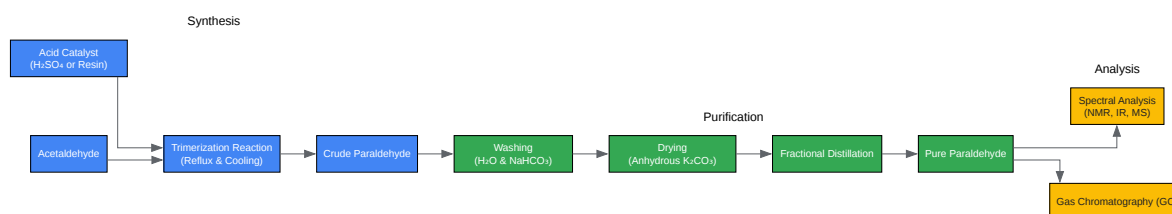
- ¹H NMR: The ¹H NMR spectrum of **paraldehyde** typically shows a quartet around 5.0 ppm (methine proton) and a doublet around 1.3 ppm (methyl protons). The exact chemical shifts can vary depending on the solvent and the specific isomer (cis/trans).
- IR Spectroscopy: The infrared spectrum of **paraldehyde** displays characteristic C-H stretching vibrations around 2900-3000 cm⁻¹ and strong C-O stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
- Mass Spectrometry: The mass spectrum of **paraldehyde** shows a molecular ion peak (M⁺) at m/z 132. The fragmentation pattern includes characteristic losses of methyl and acetaldehyde units.

Metabolism and Biological Signaling

The primary mechanism of action of **paraldehyde** as a central nervous system depressant is not fully elucidated but is believed to involve the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[13] By enhancing GABAergic activity, **paraldehyde** increases the inhibitory effects on neuronal excitability.[13]

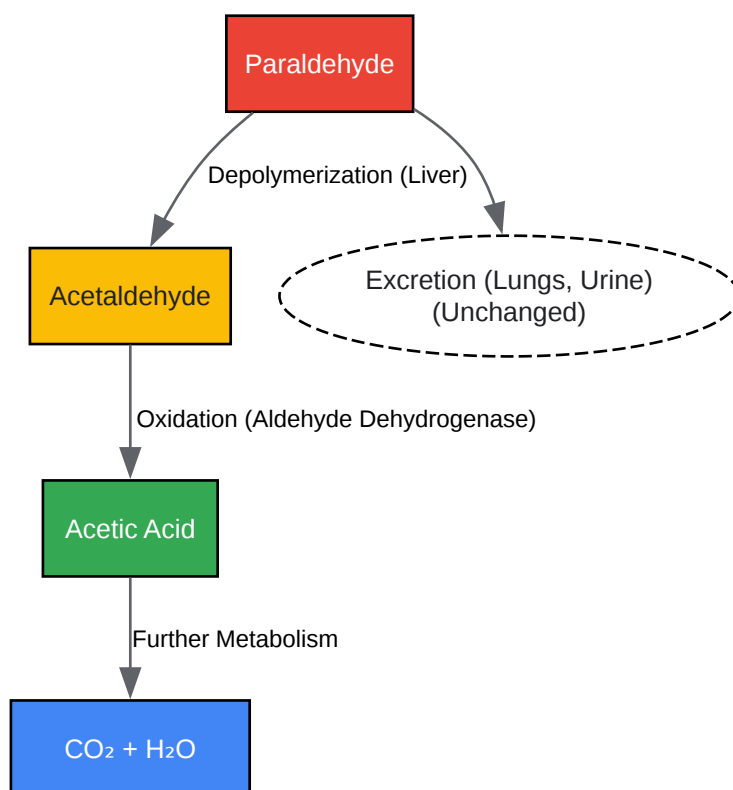
Approximately 80-90% of an administered dose of **paraldehyde** is metabolized in the liver.[14] The metabolic pathway involves the depolymerization of **paraldehyde** back to acetaldehyde. Acetaldehyde is then oxidized by aldehyde dehydrogenase to acetic acid, which is further metabolized to carbon dioxide and water through the citric acid cycle.[14] A small, unchanged portion of the drug is excreted via the lungs, which accounts for the characteristic odor on the breath of individuals who have taken it, and in the urine.[14]

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis, purification, and analysis of **paraldehyde**.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **paraldehyde** in the body.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of paraldehyde by gas chromatography in whole blood from children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paraldehyde(123-63-7) ¹H NMR spectrum [chemicalbook.com]
- 4. Paraldehyde(123-63-7) IR Spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthesis of Acetaldehyde and Paraldehyde [designer-drug.com]
- 9. Paraldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. Paraldehyde [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. CN102250054A - Preparation method for paraldehyde - Google Patents [patents.google.com]
- 13. Determination of paraldehyde by gas chromatography in whole blood from children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Paraldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678423#physical-and-chemical-properties-of-paraldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com